4-Chloro-7-methyl-1,3-benzodioxole
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Overview
Description
4-Chloro-7-methyl-1,3-benzodioxole is an organic compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . This compound is a derivative of benzodioxole, featuring a chlorine atom and a methyl group attached to the benzodioxole ring. It is commonly used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-1,3-benzodioxole typically involves the chlorination of 7-methyl-1,3-benzodioxole. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methyl group to a methylene group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), and acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dechlorinated compounds or methylene derivatives.
Scientific Research Applications
4-Chloro-7-methyl-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the chlorine and methyl substituents.
4-Chloro-1,3-benzodioxole: Similar structure but lacks the methyl group.
7-Methyl-1,3-benzodioxole: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-7-methyl-1,3-benzodioxole is unique due to the presence of both chlorine and methyl substituents on the benzodioxole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-7-methyl-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCJNWJIQQAID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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